molecular formula C24H28N4O4S B11306591 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide

Katalognummer: B11306591
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: ACQCIIBLLXNAOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrazole core substituted at position 3 with a carboxamide group linked to a 1-phenylethyl moiety. The phenyl ring at position 5 is further modified with a methoxy group and a piperidin-1-ylsulfonyl substituent at positions 4 and 3, respectively. The sulfonyl group enhances polarity, while the methoxy and phenylethyl groups contribute to hydrophobic interactions.

Eigenschaften

Molekularformel

C24H28N4O4S

Molekulargewicht

468.6 g/mol

IUPAC-Name

3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(1-phenylethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H28N4O4S/c1-17(18-9-5-3-6-10-18)25-24(29)21-16-20(26-27-21)19-11-12-22(32-2)23(15-19)33(30,31)28-13-7-4-8-14-28/h3,5-6,9-12,15-17H,4,7-8,13-14H2,1-2H3,(H,25,29)(H,26,27)

InChI-Schlüssel

ACQCIIBLLXNAOM-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazol-3-carboxamid umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz beginnt mit der Herstellung des Pyrazolrings, gefolgt von der Einführung der Piperidinsulfonylgruppe und des Phenylethylsubstituenten. Die Reaktionsbedingungen erfordern häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung großtechnische Reaktionen unter Verwendung automatisierter Ausrüstung zur präzisen Steuerung der Reaktionsparameter umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren, wie z. B. Chromatographie und Kristallisation, kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazol-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Methoxygruppe kann oxidiert werden, um ein entsprechendes Aldehyd oder eine Carbonsäure zu bilden.

    Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.

    Substitution: Die Piperidinsulfonylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden häufig verwendet.

    Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid können unter basischen Bedingungen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Methoxygruppe zu einer Carbonsäure führen, während die Reduktion einer Nitrogruppe ein Amin erzeugen würde.

Wissenschaftliche Forschungsanwendungen

Case Studies

Several studies have evaluated the anticancer efficacy of pyrazole derivatives:

  • A study reported that pyrazole compounds demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (HepG2), and lung (A549) cancers. The compounds were tested using the MTT assay to determine cell viability and apoptosis induction .
  • Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cancer pathways, enhancing their potential as therapeutic agents .

Data Table: Anticancer Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamideMCF715.2Induces apoptosis
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamideHepG212.8Inhibits cell proliferation
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamideA54910.5Disrupts cell cycle

Antibacterial and Antifungal Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains and fungi. Studies have shown promising results against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Case Studies

Research highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth:

  • In vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

Data Table: Antimicrobial Activity of Pyrazole Derivatives

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamideStaphylococcus aureus32 µg/mLBactericidal
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamideEscherichia coli64 µg/mLBacteriostatic
5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamideCandida albicans16 µg/mLFungicidal

Biological Assays

The anti-inflammatory effects of pyrazole derivatives have also been investigated, with some studies indicating their ability to inhibit pro-inflammatory cytokines.

Case Studies

Research has shown that certain pyrazoles can reduce inflammation markers in vitro:

  • A study demonstrated that these compounds significantly decreased levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in activated macrophages .

Wirkmechanismus

The mechanism of action of 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Functional Group Impact

Pyrazole-Carbothioamide Derivatives ()

Compounds from , such as 5-(substituted phenyl)-3-(isoxazolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, share a pyrazole core but differ in:

  • Functional Group: Carbothioamide (C=S) vs. carboxamide (C=O) in the target compound.
  • Substituents : compounds feature isoxazolyl and substituted phenyl groups, whereas the target compound includes a piperidinylsulfonyl group, which introduces steric bulk and polarity.
Chlorophenyl-Substituted Pyrazole-Carboxamide ()

The compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () shares the pyrazole-carboxamide scaffold but differs in:

  • Substituents: Halogen vs. Methoxy/Sulfonyl: Chlorine atoms (electron-withdrawing) in vs. methoxy (electron-donating) and sulfonyl (polar) groups in the target compound. N-Substituent: A pyridylmethyl group in vs. a phenylethyl group in the target. The pyridyl group introduces basicity, which could influence pH-dependent solubility and receptor interactions.
Piperidine-Containing Pyrazole-Carboxamide ()

SR-144528 (), a cannabinoid receptor antagonist, features a piperidinyl group and a bicyclic heptane substituent. Key comparisons include:

  • Piperidinyl Group : Both compounds incorporate piperidine, but the target compound adds a sulfonyl moiety, increasing polarity. This modification may reduce blood-brain barrier penetration compared to SR-144528, which lacks polar sulfonyl groups .
  • Biological Activity: SR-144528’s cannabinoid receptor antagonism suggests that piperidine-containing pyrazoles can achieve high receptor specificity. The target compound’s sulfonyl group may redirect its activity toward non-cannabinoid targets, such as kinases or enzymes .

Physicochemical and Pharmacokinetic Properties

The table below summarizes inferred properties based on structural analogs:

Compound Key Substituents Polarity Likely Solubility Potential Bioactivity Reference
Target Compound Methoxy, piperidinylsulfonyl, phenylethyl Moderate-High Moderate (sulfonyl) Kinase/receptor modulation -
Carbothioamide Isoxazolyl, substituted phenyl Low-Moderate Low Antimicrobial/antifungal
Chlorophenyl Derivative Chlorophenyl, pyridylmethyl Low Low CNS-targeted activity
SR-144528 () Piperidinyl, bicycloheptane Moderate Low Cannabinoid receptor antagonism

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl vs. Halogen Substituents : The sulfonyl group in the target compound may improve water solubility but reduce membrane permeability compared to chlorine-containing analogs ().
  • Phenylethyl vs. Pyridylmethyl : The phenylethyl group’s hydrophobicity could enhance binding to hydrophobic enzyme pockets, whereas the pyridylmethyl group () might favor ionic interactions .
  • Piperidinyl Modifications : Piperidine in SR-144528 () contributes to receptor binding, but the addition of sulfonyl in the target compound may alter target selectivity .

Biologische Aktivität

The compound 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.

Molecular Formula

  • Molecular Formula : C26H25N3O4S2
  • Molecular Weight : 507.6 g/mol

Structural Features

The compound features a pyrazole core substituted with a piperidine sulfonamide and a phenethyl group, which may influence its biological activity. The methoxy group on the phenyl ring is also significant for its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide exhibit varying levels of antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis , which suggests potential use in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function.
  • Urease : Inhibition of urease can be beneficial in managing conditions like urinary tract infections and certain types of kidney stones.

In vitro studies have demonstrated strong inhibitory activity against urease, with some derivatives showing IC50 values as low as 0.63 µM .

Anticancer Potential

Recent investigations into pyrazole derivatives have highlighted their anticancer properties, particularly against human tumor cell lines such as HeLa and HCT116. The compound's structure may confer selectivity towards cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some derivatives have shown promising IC50 values in the low micromolar range against CDK2 and CDK9 .

Molecular Docking Studies

Molecular docking studies provide insights into how the compound interacts with specific biological targets. The binding affinity to AChE and urease has been modeled, revealing critical interactions that facilitate inhibition. These studies help elucidate the structure-activity relationship (SAR) of the compound.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics, but further research is needed to assess its bioavailability and metabolic stability.

Case Study 1: Antimicrobial Efficacy

A series of synthesized compounds based on the pyrazole framework were tested against various bacterial strains. The results indicated that modifications in the substituents significantly affected antimicrobial potency, with some compounds achieving MIC values below 10 µg/mL against resistant bacterial strains .

Case Study 2: Enzyme Inhibition Profile

In a comparative study of several pyrazole derivatives, it was found that those with a piperidine moiety exhibited enhanced AChE inhibition compared to their non-piperidine counterparts. This suggests that the piperidine ring is integral to the biological activity of these compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.